4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
CAS No.: 1251710-24-3
Cat. No.: VC5279444
Molecular Formula: C24H26N2O4S
Molecular Weight: 438.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251710-24-3 |
|---|---|
| Molecular Formula | C24H26N2O4S |
| Molecular Weight | 438.54 |
| IUPAC Name | 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
| Standard InChI | InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27) |
| Standard InChI Key | ZBWXVUGKKCJDJR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
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Benzamide Core: A substituted benzamide group at the center, featuring a methoxy linkage to a thiazole ring.
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Thiazole Substituent: A 4-cyclopropyl-1,3-thiazol-2-yl group connected via a methyleneoxy bridge.
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Aromatic Side Chain: An N-[2-(3,4-dimethoxyphenyl)ethyl] moiety attached to the benzamide’s amide nitrogen.
The IUPAC name, 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, reflects this arrangement. The cyclopropane ring on the thiazole may enhance metabolic stability, while the methoxy groups on the phenyl ethyl side chain could influence lipophilicity and membrane permeability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.54 g/mol |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC |
| InChI Key | ZBWXVUGKKCJDJR-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 83.7 Ų |
Data derived from VulcanChem and ChemDiv .
Synthetic Pathways and Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but calculated logP values (estimated 3.5–4.2) indicate moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility . The methoxy and amide groups may confer stability against oxidative metabolism, though esterase susceptibility remains a concern.
Biological Activity and Mechanistic Insights
Neuropharmacological Applications
The 3,4-dimethoxyphenethyl group resembles motifs in dopamine receptor ligands. Substituted benzamides, such as sulpiride, exhibit antipsychotic effects via D2/D3 receptor antagonism . This compound’s ability to cross the blood-brain barrier (predicted by logP and TPSA) warrants investigation in neurological models.
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC/EC | Cell Line |
|---|---|---|---|
| 18 (Cinnamamide-thiadiazole) | FAK | 10.28 µg/mL | HEPG2 |
| 44 (Methoxy-thiadiazole) | SK-OV-3 Proliferation | 19.5 µM | Ovarian Cancer |
| Sulpiride | D2 Dopamine Receptor | 15 nM | In vitro |
Data adapted from PMC and pharmacological databases.
Research Gaps and Future Directions
Priority Studies
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Kinase Profiling: High-throughput screening against FAK, EGFR, and VEGFR2 kinases.
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Cytotoxicity Assays: Evaluation in NCI-60 cell lines to identify tumor-type selectivity.
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ADMET Profiling: Measurement of solubility, metabolic stability, and CYP inhibition.
Structural Optimization
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Cyclopropane Modifications: Replacing cyclopropyl with bulkier substituents to enhance target affinity.
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Methoxy Group Tuning: Investigating ortho-methoxy deletion to reduce steric hindrance.
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